tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported .Scientific Research Applications
Synthesis of Spiropiperidine Lactam Inhibitors
A study reported the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, which are important for medical research. The synthesis involved a tert-butyl pyrazolospirolactam core, highlighting the compound's role in creating complex molecules with potential biological activity (Huard et al., 2012).
Anionic Cascade Recyclization
Another research focused on the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to form new heterocyclic structures. This study underscores the versatility of tert-butyl pyrazolyl derivatives in synthesizing complex heterocyclic systems (Ivanov, 2020).
Synthesis of Pyrazole-Based Ligands
Research into the synthesis of pyrazole-based pyridine ligands for extracting metal ions like Nickel(II) and Copper(II) further demonstrates the compound's utility in creating functional materials with specific chemical properties. This application is particularly relevant in the field of coordination chemistry and metal recovery processes (Pearce et al., 2017).
Novel Synthesis Routes
Efficient synthesis routes for new pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives highlight the compound's role in creating N-fused heterocyclic products. This research exemplifies the compound's utility in organic synthesis, offering pathways to novel heterocyclic compounds with potential applications in various fields (Ghaedi et al., 2015).
Hydrogen-Bonded Structures
Investigations into the hydrogen-bonded structures of pyrazolo[3,4-b]pyridine derivatives reveal the compound's significance in studying molecular interactions and crystal engineering. Such studies contribute to our understanding of molecular assemblies and their potential applications in materials science (Trilleras et al., 2008).
Mechanism of Action
Target of Action
Tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, also known as 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 4-bromo-, 1,1-dimethylethyl ester, is a synthetic compound. Similar pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks) , which are associated with cell proliferation and differentiation .
Mode of Action
It is suggested that similar compounds may interact with their targets (such as trks) by occupying the atp pocket , leading to inhibition of the kinase activity and thus affecting the downstream signaling pathways .
Biochemical Pathways
Trks, which are potential targets of similar compounds, are known to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
One of the similar compounds was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 , which might influence its bioavailability and metabolism.
Result of Action
Inhibition of trks by similar compounds could potentially lead to the suppression of cell proliferation and differentiation .
Properties
IUPAC Name |
tert-butyl 4-bromopyrazolo[3,4-b]pyridine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(6-14-15)8(12)4-5-13-9/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKLQGNUAJSUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=NC=CC(=C2C=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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